1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid
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Overview
Description
1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a methylbenzoyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions.
Attachment of the Methylbenzoyl Amide: This is typically done through amide bond formation reactions using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-4-carboxylic acid: Similar structure with a different position of the carboxylic acid group.
1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]pyrrolidine-3-carboxylic acid: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 1-[2-[Methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[methyl-(2-methylbenzoyl)amino]acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-6-3-4-8-14(12)16(21)18(2)11-15(20)19-9-5-7-13(10-19)17(22)23/h3-4,6,8,13H,5,7,9-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJZYOKDFLCIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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